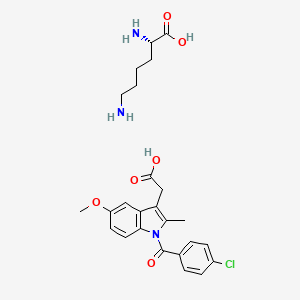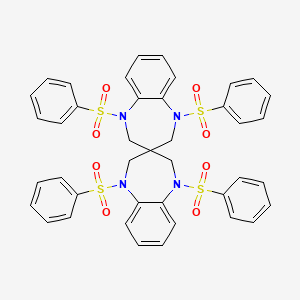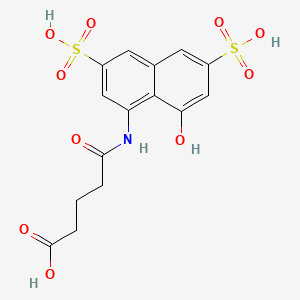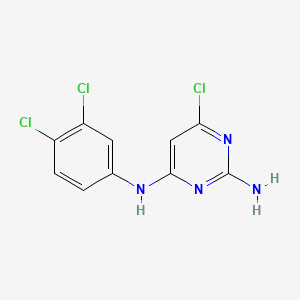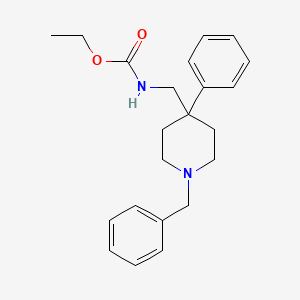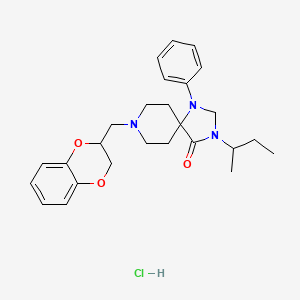
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea typically involves multiple steps:
Bromination: The starting material, a quinazolinone derivative, undergoes bromination to introduce bromine atoms at the 6 and 8 positions.
Thioether Formation: The brominated quinazolinone reacts with a thiol compound to form the thioether linkage.
Acetylation: The thioether derivative is then acetylated to introduce the acetyl group.
Urea Formation: Finally, the acetylated compound reacts with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea involves its interaction with specific molecular targets. The quinazolinone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atoms and thioether linkage may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar quinazolinone core and bromine substitution pattern.
6,8-Dibromo-3-phenyl-2-substituted quinazolin-4(3H)ones: These compounds also feature a quinazolinone core with bromine atoms at the 6 and 8 positions.
Uniqueness
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is unique due to the presence of the thioether linkage and the acetyl-urea moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
83315-94-0 |
|---|---|
分子式 |
C24H18Br2N4O4S |
分子量 |
618.3 g/mol |
IUPAC名 |
2-[6,8-dibromo-3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H18Br2N4O4S/c1-34-17-9-7-16(8-10-17)30-22(32)18-11-14(25)12-19(26)21(18)29-24(30)35-13-20(31)28-23(33)27-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H2,27,28,31,33) |
InChIキー |
WZXKCYQWDHLCBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



